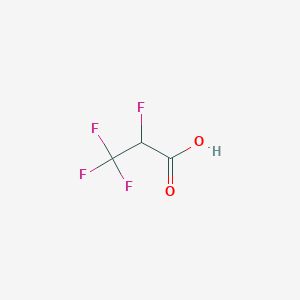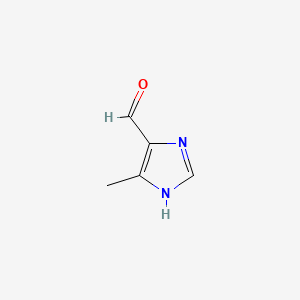
5-Methyl-1H-imidazole-4-carbaldehyde
Übersicht
Beschreibung
5-Methyl-1H-imidazole-4-carbaldehyde (MICA) is an important organic compound used in a variety of scientific applications. This versatile compound is used in a wide range of applications, from synthesis to drug development. It is used as a reagent for the synthesis of other compounds and can be used as a starting material for a variety of reactions. MICA is also used in the construction of drug molecules and as a ligand for the development of drug-target interactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
5-Methyl-1H-imidazole-4-carbaldehyde plays a significant role in the synthesis of various biologically important molecules. It is commonly used as a building block in medicinal chemistry. Derivatives of 5-imidazole-carbaldehydes are created by modifying the N-1 atom of the imidazole ring with different alkyl groups. These derivatives exhibit potential for displaying biological activities. Furthermore, this compound can be converted into benzoxazole, benzothiazole, and benzoimidazole, offering a wide range of applications in chemical synthesis (Orhan et al., 2019).
Catalysis in Organic Synthesis
In organic chemistry, this compound is involved in copper-catalyzed oxidative coupling reactions. This process is notable for its functional group compatibility, use of inexpensive catalysts, high atom economy, and mild conditions, making it an efficient method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes (Li et al., 2015).
Coordination in Metal Complexes
Silver imidazolecarbaldehyde oxime complexes involving this compound have been structurally and computationally analyzed. These studies provide insights into the role of weak intramolecular interactions in controlling the final coordination mode and nuclearity of complexes. Such research can lead to better control of complex structures for various applications (Ofori et al., 2016).
Applications in Antimicrobial and Antioxidant Activity
Compounds synthesized from this compound have shown promising results in antimicrobial and antioxidant activities. Studies indicate that these compounds can exhibit excellent antibacterial and antituberculosis activities, along with potent antioxidant properties, highlighting their potential in pharmaceutical applications (Kalaria et al., 2014).
Wirkmechanismus
Target of Action
5-Methyl-1H-imidazole-4-carbaldehyde, also known as 4-Methyl-1H-imidazole-5-carbaldehyde, is a versatile compound used in various chemical reactions It is known to be used in the synthesis of several complex molecules, suggesting that its targets could be diverse depending on the specific reaction .
Mode of Action
For instance, it is used in the synthesis of 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]-propan-2-ol (BIPO) and 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propane (BIP) .
Biochemical Pathways
Given its role in the synthesis of complex molecules, it can be inferred that it may influence various biochemical pathways depending on the specific context of its use .
Pharmacokinetics
It is soluble in water, which could potentially influence its bioavailability .
Result of Action
Given its role in the synthesis of complex molecules, it can be inferred that its effects at the molecular and cellular level would be dependent on the specific context of its use .
Action Environment
It is known to be air sensitive, suggesting that exposure to air could potentially influence its stability .
Biochemische Analyse
Biochemical Properties
5-Methyl-1H-imidazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of imidazole-based compounds. For instance, it is used in the synthesis of 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]-propan-2-ol (BIPO) and 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propane (BIP) . These interactions are crucial for the formation of metal-organic frameworks and other complex structures.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, it can impact metabolic pathways by interacting with enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s aldehyde group allows it to form Schiff bases with amines, which can lead to the formation of stable complexes with proteins and other biomolecules . These interactions can result in changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be air-sensitive and should be stored in a dark, dry place to maintain its stability . Over time, it may degrade, leading to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the outcomes of experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound can cause significant changes in cellular metabolism and gene expression . It is crucial to determine the optimal dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects within cells and how it can be utilized in targeted biochemical applications.
Eigenschaften
IUPAC Name |
5-methyl-1H-imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-5(2-8)7-3-6-4/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWCSNCNHSEXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383814 | |
| Record name | 5-Methyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68282-53-1 | |
| Record name | 5-Methyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Methyl-1H-imidazole-5-carbaldehyde of interest in medicinal chemistry?
A1: 4-Methyl-1H-imidazole-5-carbaldehyde, also known as 5-Methyl-1H-imidazole-4-carbaldehyde, is a valuable building block in medicinal chemistry due to the presence of the imidazole ring. Imidazole is a common heterocyclic fragment found in many biologically active molecules []. The aldehyde group on the molecule allows for various chemical modifications, making it a versatile starting material for synthesizing a diverse library of compounds with potential biological activities.
Q2: What modifications to 4-Methyl-1H-imidazole-5-carbaldehyde were explored in the study?
A2: The research focused on modifying the 4-Methyl-1H-imidazole-5-carbaldehyde structure in several ways []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



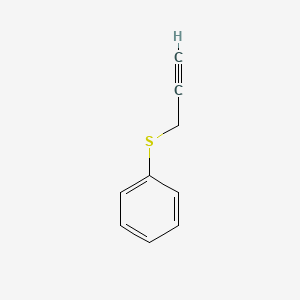
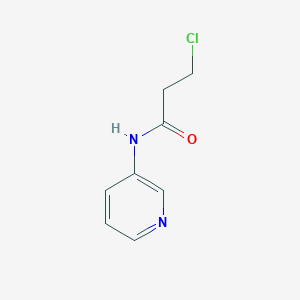

![2-Chloro-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1351111.png)
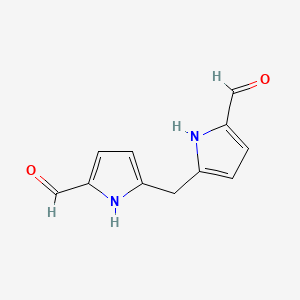
![Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1351120.png)


![Thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1351126.png)




